molecular formula C10H10F3NO2 B8619758 Methyl 4-(2,2,2-trifluoroethylamino)benzoate

Methyl 4-(2,2,2-trifluoroethylamino)benzoate

Cat. No. B8619758
M. Wt: 233.19 g/mol
InChI Key: ADUQOMXUQRMSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,2,2-trifluoroethylamino)benzoate is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2,2,2-trifluoroethylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2,2,2-trifluoroethylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(2,2,2-trifluoroethylamino)benzoate

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 4-(2,2,2-trifluoroethylamino)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)7-2-4-8(5-3-7)14-6-10(11,12)13/h2-5,14H,6H2,1H3

InChI Key

ADUQOMXUQRMSBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

step c—A vial was charged with 122 (1.0 g, 4.05 mmol) and DCM (15 mL) then tetrabutylammonium borohydride was added. The vial was capped and heated overnight in an oil bath at 50° C. The reaction mixture was cooled to RT and the DCM was evaporated. HOAc was added dropwise until H2 evolution ceased. The solvents were evaporated and toluene was added. The mixture was made basic with dilute NaHCO3, extracted with EtOAc, dried (MgSO4), filtered and evaporated. The resulting solid was recrystallized from hexane to afford 0.349 g of methyl 4-(2,2,2-trifluoro-ethylamino)-benzoate (124)
Name
Quantity
1 g
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reactant
Reaction Step One
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Quantity
15 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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